molecular formula C17H15ClN2O4S B2918064 N-(3-chlorophenyl)-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzene-1-sulfonamide CAS No. 940984-05-4

N-(3-chlorophenyl)-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2918064
CAS No.: 940984-05-4
M. Wt: 378.83
InChI Key: BOZWXTMLKRMRPE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dioxopyrrolidinyl group, and a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 3-chlorophenyl group, followed by the introduction of the dioxopyrrolidinyl group and the benzene sulfonamide group. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

N-(3-chlorophenyl)-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-chlorophenyl)-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzene-1-sulfonamide include other sulfonamide derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c18-13-2-1-3-14(10-13)19-25(23,24)15-6-4-12(5-7-15)11-20-16(21)8-9-17(20)22/h1-7,10,19H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZWXTMLKRMRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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